D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate

Description

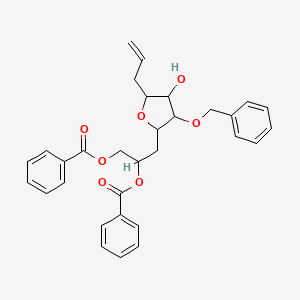

D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate is a highly specialized carbohydrate-derived compound characterized by its intricate stereochemistry and functionalization. The structure features a dec-1-enitol backbone modified with anhydro bridges at positions 4 and 7, complete deoxygenation at positions 1, 2, 3, and 8, a benzyl ether group at position 6, and dibenzoate esterification at positions 9 and 10.

Properties

Molecular Formula |

C31H32O7 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

[2-benzoyloxy-3-(4-hydroxy-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate |

InChI |

InChI=1S/C31H32O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-29,32H,1,12,19-21H2 |

InChI Key |

QIGSQMHFQOMPTC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1C(C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

Introduction of benzyloxy groups: This step often involves the use of benzyl bromide and a base such as sodium hydride.

Allylation: The allyl group can be introduced using allyl bromide in the presence of a base.

Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling.

Altering gene expression: Affecting the transcription of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Ester Position : The target compound’s 9,10-dibenzoate contrasts with the 3,29-dibenzoates in triterpenes. This positional difference likely alters molecular geometry and interaction with biological targets.

- Substituent Effects : The 4,7-anhydro rings in the target compound may enhance rigidity compared to the flexible triterpene backbone. The 6-O-benzyl group adds steric bulk absent in triterpenes.

- Biological Implications: While the triterpene dibenzoates exhibit cytotoxicity and melanogenesis inhibition, the target compound’s lack of hydroxyl groups (due to tetradeoxy structure) may reduce polar interactions critical for such activities .

Aromatic Dibenzoate Derivatives ()

Early 20th-century studies on dihydroxyazobenzene dibenzoates provide insights into the impact of esterification on physical properties:

| Compound | Core Structure | Esterification | Melting Point (°C) |

|---|---|---|---|

| Target Compound | Dec-1-enitol derivative | 9,10-dibenzoate | Not reported |

| 3-Bromo-4,4'-dihydroxyazobenzene dibenzoate | Azobenzene | Dibenzoate | 165–166 |

| 3,3'-Dichloro-4,4'-dihydroxyazobenzene dibenzoate | Azobenzene | Dibenzoate | 226 |

Key Observations :

- Thermal Stability : Aromatic dibenzoates generally exhibit high melting points (165–244°C), suggesting that the target compound may similarly display thermal robustness due to its dibenzoate groups.

- Structural Contrast : The azobenzene core’s planar geometry differs starkly from the target compound’s carbohydrate backbone, which may influence solubility and crystallinity .

Research Implications and Limitations

- Structural Uniqueness : The target compound’s combination of anhydro rings, deoxygenation, and dibenzoate groups distinguishes it from both triterpene esters and aromatic dibenzoates.

- Data Gaps : Direct biological or physicochemical data (e.g., solubility, melting point) for the target compound are absent in the provided evidence, necessitating further experimental characterization.

- Potential Applications: Analogous dibenzoate esters demonstrate bioactivity (e.g., cytotoxicity, enzyme inhibition), suggesting the target compound could be explored for similar roles, albeit with modified efficacy due to structural differences .

Biological Activity

D-glycero-D-gulo-Dec-1-enitol, 4,7-anhydro-1,2,3,8-tetradeoxy-6-O-(phenylmethyl)-, 9,10-dibenzoate (CAS No. 546141-24-6) is a complex carbohydrate derivative notable for its unique structural features. This compound belongs to a class of anhydro sugars and is characterized by multiple hydroxyl groups and the presence of phenylmethyl and dibenzoate substituents. Its biological activity is primarily linked to its potential roles in enzymatic reactions and therapeutic applications.

Structural Characteristics

The compound's structure allows for various interactions with biological systems:

| Structural Feature | Description |

|---|---|

| Hydroxyl Groups | Multiple hydroxyls facilitate hydrogen bonding and enzymatic interactions. |

| Anhydro Sugar | The anhydro structure may influence stability and reactivity in biological conditions. |

| Substituents | Phenylmethyl and dibenzoate groups may enhance lipophilicity and alter pharmacokinetics. |

Enzymatic Interactions

D-glycero-D-gulo-Dec-1-enitol serves as a substrate in glycosylation processes involving glycosyltransferases. Its structural properties allow it to participate in enzymatic reactions crucial for carbohydrate metabolism. The presence of multiple hydroxyl groups enhances its reactivity with enzymes, making it a useful probe for studying glycosylation mechanisms.

Case Studies and Research Findings

- Synthesis and Enzymatic Probing :

-

Potential Therapeutic Applications :

- Compounds similar to D-glycero-D-gulo-Dec-1-enitol have been evaluated for their ability to inhibit glycolysis in cancer cells. For instance, analogs of glucose have shown promise in targeting metabolic pathways in aggressive cancers like glioblastoma multiforme . This suggests that D-glycero-D-gulo-Dec-1-enitol could be explored as a potential therapeutic agent.

-

Complex Biological Effects :

- Studies indicate that carbohydrate derivatives can exhibit complex concentration-dependent effects on various enzymes, including phosphatases and transferases . This complexity highlights the need for detailed pharmacological profiling of D-glycero-D-gulo-Dec-1-enitol to understand its full biological potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can regioselectivity be controlled?

- Methodology: A stepwise approach is essential due to the compound’s complex substitutions. Begin with selective protection of hydroxyl groups (e.g., benzylation at position 6 via benzyl bromide under alkaline conditions). Introduce benzoate esters (positions 9,10) using benzoyl chloride with catalytic DMAP. The 4,7-anhydro bridge formation may require acid-catalyzed cyclization. Mixed anhydride methods (e.g., using DCC/DMAP) can ensure esterification without racemization, as demonstrated in similar carbohydrate derivatives .

- Key Considerations: Monitor reaction progress via TLC and intermediate purification using flash chromatography (silica gel, gradient elution).

Q. Which analytical techniques are critical for verifying structural integrity and purity?

- Methodology:

- X-ray crystallography: Use SHELX-90 for phase annealing to resolve atomic positions, especially for confirming the 4,7-anhydro bridge and stereochemistry .

- NMR spectroscopy: Employ 1H-13C HSQC and HMBC to assign substituents (e.g., distinguishing benzoate vs. benzyl groups).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., ESI-TOF in positive ion mode).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the stereochemical stability of the 9,10-dibenzoate groups?

- Methodology: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model the compound’s conformational landscape. Analyze the anomeric effect at the decitol core, which stabilizes axial benzoate orientations. Compare energy barriers for ester hydrolysis under acidic/basic conditions .

- Application: Predict regioselectivity in nucleophilic substitutions (e.g., SN2 at deoxy positions) using frontier molecular orbital (FMO) analysis.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodology: Apply iterative triangulation:

Re-examine NMR assignments using 2D-NOESY to confirm spatial proximities.

Validate crystallographic thermal parameters (B-factors) to rule out disorder.

Use constructive falsification (e.g., testing alternative stereoisomers via synthetic analogs) to eliminate unreliable hypotheses .

- Case Study: If NMR suggests equatorial benzoates but crystallography shows axial, re-evaluate solvent effects on NMR chemical shifts or crystal packing forces.

Q. What experimental designs mitigate challenges in characterizing the 4,7-anhydro bridge?

- Methodology:

- Isotopic Labeling: Synthesize 13C-labeled analogs to enhance NMR signal clarity at the bridgehead carbons.

- Dynamic NMR: Probe bridge flexibility by variable-temperature 1H NMR (e.g., −50°C to 80°C in CDCl3).

- Comparative Crystallography: Co-crystallize with heavy atoms (e.g., bromine) to improve phase resolution in SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.